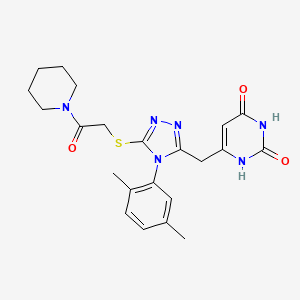

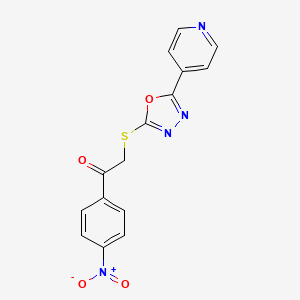

![molecular formula C20H19N3O3S3 B2756528 benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 476466-07-6](/img/structure/B2756528.png)

benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

カタログ番号:

B2756528

CAS番号:

476466-07-6

分子量:

445.57

InChIキー:

NQGJSPAFWCXLRN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted to 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium .Molecular Structure Analysis

The molecular formula of “Benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate” is C20H19N3O3S3 . It has an average mass of 445.578 Da and a monoisotopic mass of 445.058838 Da .Chemical Reactions Analysis

The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator . The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis .科学的研究の応用

Sulfonamide Research Applications

Prospective Comparison in Ulcerative Colitis Treatments

- A study compared benzalazine (a sulfonamide derivative) with sulfasalazine for treating ulcerative colitis. Both compounds were found equally effective, highlighting the potential of sulfonamide derivatives in inflammatory bowel disease treatments without significant side effects (Fleig et al., 1988).

Benzodiazepine Research Applications

Brain Concentrations in Hepatic Failure

- Research demonstrated increased brain concentrations of 1,4-benzodiazepines in patients with fulminant hepatic failure, suggesting a role for benzodiazepine-receptor antagonists in managing hepatic encephalopathy (Basile et al., 1991).

Thiadiazole Research Applications

Metabolite Monitoring for Biological Effects

- A study on etridiazole (a thiadiazole compound) metabolism in rats and humans identified metabolites useful for biological monitoring, highlighting the importance of understanding metabolic pathways for assessing the environmental and health impacts of thiadiazole derivatives (Welie et al., 2005).

General Scientific Applications of Similar Compounds

Pharmacokinetic Studies

- The pharmacokinetic properties of MS-275, a histone deacetylase inhibitor, were explored, showing dose-dependent increases and potential for treating solid tumors and lymphomas. This demonstrates the importance of pharmacokinetic studies in developing new therapeutic agents (Gore et al., 2008).

Enzyme Interaction Studies

- Investigation into sulfonamide hypersensitivity reactions revealed a link to acetylator phenotype, underscoring the significance of genetic variations in enzyme interactions for understanding drug reactions and personalizing treatment strategies (Rieder et al., 1991).

作用機序

特性

IUPAC Name |

benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S3/c24-17(13-27-12-16-9-5-2-6-10-16)21-19-22-23-20(29-19)28-14-18(25)26-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGJSPAFWCXLRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-c...

Cat. No.: B2756446

CAS No.: 954646-30-1

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,...

Cat. No.: B2756447

CAS No.: 1223957-10-5

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)pip...

Cat. No.: B2756448

CAS No.: 946365-42-0

8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H...

Cat. No.: B2756449

CAS No.: 931329-20-3

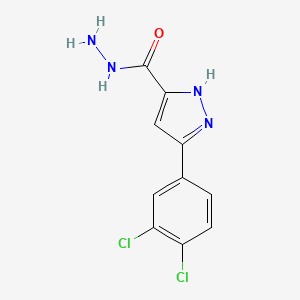

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/no-structure.png)

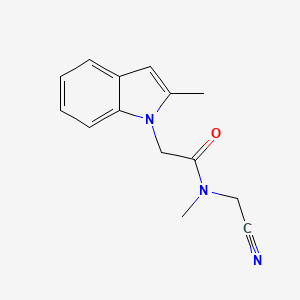

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2756448.png)

![8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2756449.png)

![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)

![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B2756456.png)

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2756458.png)

![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756462.png)